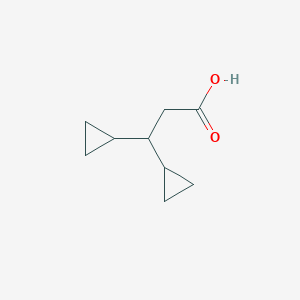

3,3-dicyclopropylpropanoic Acid

Descripción general

Descripción

3,3-Dicyclopropylpropanoic acid is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol It is characterized by the presence of two cyclopropyl groups attached to the third carbon of a propanoic acid chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dicyclopropylpropanoic acid typically involves the reaction of cyclopropylmethyl ketone with ethyl diazoacetate in the presence of a rhodium catalyst. The reaction proceeds through a cyclopropanation mechanism, followed by hydrolysis to yield the desired acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclopropanation reactions followed by purification processes such as recrystallization or chromatography to achieve high purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 3,3-Dicyclopropylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

Substitution: The cyclopropyl groups can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Pharmaceutical Intermediates

3,3-Dicyclopropylpropanoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. It has been utilized in the development of drugs targeting specific pathways in diseases, particularly in the realm of neuropharmacology. The compound's unique structure allows for modifications that enhance the pharmacological properties of resultant drugs.

Case Study: PDE9A Inhibitors

A notable application is its role in synthesizing phosphodiesterase-9A inhibitors, which are being investigated for their potential in treating cognitive disorders. Research indicates that derivatives of this compound exhibit improved selectivity and potency against PDE9A, leading to enhanced cognitive function in preclinical models .

Agricultural Science

2. Ethylene Response Inhibition

The compound has shown promise as an ethylene receptor antagonist. Ethylene plays a crucial role in plant growth and development processes such as fruit ripening and leaf abscission. By inhibiting ethylene responses, this compound can prolong the shelf life of fruits and vegetables.

Case Study: Post-Harvest Longevity

In a study involving various fruits treated with this compound, results demonstrated a significant delay in ripening and senescence compared to untreated controls. This application is particularly beneficial for extending the marketability of perishable produce .

Material Science

3. Polymer Additives

Research indicates that this compound can be used as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices has been shown to improve impact resistance and flexibility.

Case Study: Enhanced Polymer Blends

A study evaluated the effects of incorporating this compound into polycarbonate blends. The findings revealed that the modified polymers exhibited superior toughness and heat resistance compared to standard formulations, making them suitable for applications requiring durable materials .

Data Summary

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediates | Enhances selectivity for PDE9A inhibitors |

| Agricultural Science | Ethylene response inhibition | Prolongs shelf life of fruits and vegetables |

| Material Science | Polymer additives | Improves mechanical properties of polymer blends |

Mecanismo De Acción

The mechanism of action of 3,3-dicyclopropylpropanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparación Con Compuestos Similares

- Cyclopropylpropanoic acid

- Cyclopropylacetic acid

- Cyclopropylmethanol

Comparison: 3,3-Dicyclopropylpropanoic acid is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties compared to similar compounds.

Actividad Biológica

3,3-Dicyclopropylpropanoic acid is a compound of growing interest in the field of medicinal chemistry and agricultural science due to its unique structural characteristics and biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its two cyclopropyl groups attached to a propanoic acid backbone. The molecular formula is , with a molecular weight of approximately 158.21 g/mol. The presence of cyclopropyl moieties contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Cyclopropyl Groups : Cyclopropyl groups can be introduced through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

- Carboxylic Acid Formation : The final step involves converting the resulting cyclopropyl derivatives into carboxylic acids via oxidation or hydrolysis.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by Sarma et al. (2008) demonstrated that organotin(IV) derivatives of cyclopropane carboxylic acids, including dicyclopropyl derivatives, showed promising antifungal activity against various strains of fungi. The minimum inhibitory concentration (MIC) values were determined, showcasing effective inhibition at low concentrations.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | Candida albicans |

| Organotin derivative | 10 | Aspergillus niger |

Ethylene Response Inhibition

One of the notable applications of this compound is its role as an ethylene antagonist in plants. Ethylene is a plant hormone that regulates various growth processes including fruit ripening and leaf senescence. Research has shown that compounds similar to this compound can inhibit ethylene responses effectively.

A case study on wheat crops demonstrated that the application of this compound increased grain yield by delaying leaf senescence, thereby enhancing photosynthetic efficiency during critical growth phases (Xia et al., 2020).

Case Studies

- Wheat Yield Enhancement : A field trial conducted in China assessed the impact of this compound on wheat yield. The results indicated a 15% increase in grain yield compared to untreated control groups.

- Antifungal Efficacy : A laboratory study evaluated the antifungal properties of various organotin derivatives including those derived from this compound. The results confirmed significant antifungal activity against pathogenic fungi responsible for crop diseases.

Propiedades

IUPAC Name |

3,3-dicyclopropylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)5-8(6-1-2-6)7-3-4-7/h6-8H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAJBRHCEIFMNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.